4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the desired pyrrolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents on the aromatic rings, such as:
- 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-methylphenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other pyrrolone derivatives
Biological Activity
The compound 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 285.31 g/mol. The structural representation includes a pyrrolidinone ring substituted with fluorophenyl and methoxyphenyl groups.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with corresponding amines or other nitrogen sources under basic conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
- Case Study 1 : A study demonstrated that similar pyrrole derivatives exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines including MCF-7 and A375, suggesting potent anticancer activity .
- Table 1: Anticancer Activity of Related Pyrrole Compounds
Compound Structure | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.39 |
Compound B | A375 | 4.2 |
Compound C | NCI-H460 | 0.71 |
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has also been explored. Compounds similar to the target compound have been evaluated for their effectiveness against common bacterial strains.
- Case Study 2 : In vitro studies found that certain pyrrole-based compounds had minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Table 2: Antibacterial Activity of Pyrrole Derivatives
Compound Structure | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 3.12 |
Compound E | Escherichia coli | 12.5 |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine and methoxy groups enhances its interaction with biological targets such as enzymes involved in cell proliferation and apoptosis pathways.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2H-pyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-16-8-6-15(7-9-16)19-11-13(10-17(19)20)12-2-4-14(18)5-3-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDVACKIADGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=CC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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